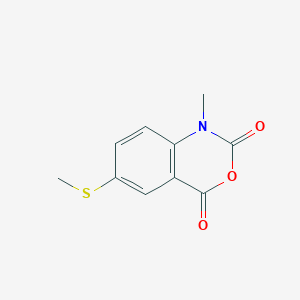![molecular formula C42H27N9 B15161749 1,1',1''-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] CAS No. 848441-37-2](/img/structure/B15161749.png)
1,1',1''-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’'-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] is a complex organic compound characterized by its unique structure, which includes three benzimidazole units connected to a central benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with o-phenylenediamine in the presence of a suitable catalyst to form the benzimidazole units. These units are then linked to a benzene-1,3,5-triyl core through a series of coupling reactions under controlled conditions, often involving the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,1’,1’'-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various catalysts, solvents like dichloromethane, and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
1,1’,1’'-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
作用機序
The mechanism of action of 1,1’,1’'-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,1’,1’'-(Benzene-1,3,5-triyl)tris(3-phenylpropan-1-one): Similar triyl structure but different functional groups.
2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile: Another triyl compound with acetonitrile groups.
1,1’,1’'-(1,3,5-Benzenetriyl)tris(ethanone O-methacryloyl oxime): Contains methacryloyl oxime groups.
Uniqueness
1,1’,1’'-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] is unique due to its combination of benzimidazole and pyridine units, which confer specific chemical and biological properties. This structural uniqueness makes it particularly valuable in applications requiring specific interactions with biological molecules or advanced material properties.
特性
CAS番号 |
848441-37-2 |
|---|---|
分子式 |
C42H27N9 |
分子量 |
657.7 g/mol |
IUPAC名 |
1-[3,5-bis(2-pyridin-2-ylbenzimidazol-1-yl)phenyl]-2-pyridin-2-ylbenzimidazole |
InChI |
InChI=1S/C42H27N9/c1-4-19-37-31(13-1)46-40(34-16-7-10-22-43-34)49(37)28-25-29(50-38-20-5-2-14-32(38)47-41(50)35-17-8-11-23-44-35)27-30(26-28)51-39-21-6-3-15-33(39)48-42(51)36-18-9-12-24-45-36/h1-27H |
InChIキー |
AQHIZIBWHMOFTL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(N2C3=CC(=CC(=C3)N4C5=CC=CC=C5N=C4C6=CC=CC=N6)N7C8=CC=CC=C8N=C7C9=CC=CC=N9)C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate](/img/structure/B15161666.png)

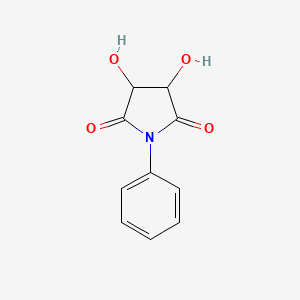
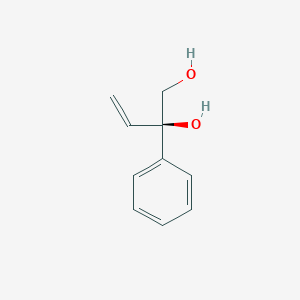
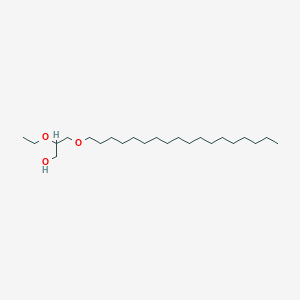
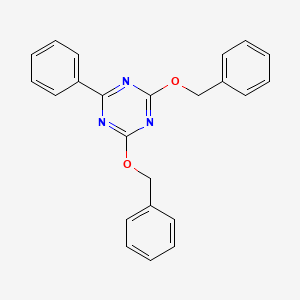
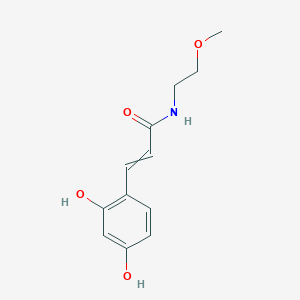
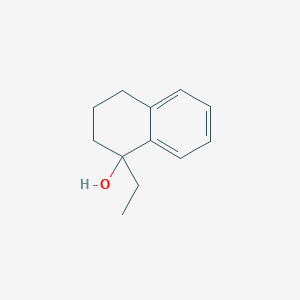
![1-(4'-Acetyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B15161704.png)
![1-Methyl-3-[3-[[methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]phenyl]-1-[(4-nitrophenyl)methyl]urea](/img/structure/B15161717.png)
![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one](/img/structure/B15161722.png)
![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B15161723.png)
![Benzoic acid, 4-[(2-benzoylphenoxy)methyl]-](/img/structure/B15161731.png)
